2-cyano-N'-hydroxyethanimidamide
Description
2-Cyano-N'-hydroxyethanimidamide is a substituted ethanimidamide derivative characterized by a cyano (-CN) group at the 2-position of the ethanimidamide backbone and a hydroxylamine (-NHOH) group at the N'-position. This compound belongs to the amidine class, which is notable for its ability to act as a bioisostere for carboxylic acids or other functional groups in medicinal chemistry. Its synthesis typically involves nucleophilic substitution or condensation reactions, as exemplified by the use of N′-hydroxyethanimidamide in the synthesis of 1,2,3-triazole-containing GPR88 agonists .
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-cyano-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6) |
InChI Key |
FEFZGUWAYDEBHK-UHFFFAOYSA-N |
Isomeric SMILES |
C(C#N)/C(=N/O)/N |
Canonical SMILES |
C(C#N)C(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 2-cyano-N'-hydroxyethanimidamide can be contextualized by comparing it to related ethanimidamide derivatives. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Key Observations :
- The cyano substituent in 2-cyano-N'-hydroxyethanimidamide confers distinct electronic effects compared to amino or alkylamino groups. The -CN group withdraws electron density, increasing the acidity of the amidine proton and altering reactivity in nucleophilic or electrophilic environments.
- However, the polar -CN group may reduce membrane permeability compared to lipophilic diethylamino-substituted analogs.
Stability and Reactivity
- The hydroxylamine (-NHOH) group in all compounds introduces redox sensitivity, making them prone to oxidation. However, the electron-withdrawing -CN group in 2-cyano-N'-hydroxyethanimidamide may stabilize the amidine moiety against hydrolysis relative to amino-substituted analogs.
- Thermal stability: Alkylamino-substituted analogs (e.g., diethylamino derivatives) exhibit higher thermal stability due to reduced steric strain compared to the planar -CN group .
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